molecular formula C21H22N2O2 B5853557 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

Cat. No. B5853557
M. Wt: 334.4 g/mol
InChI Key: XKRISLZEIHDXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as IMP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood. However, several studies have suggested that 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine exerts its anti-cancer activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to induce DNA damage and oxidative stress, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and cell cycle arrest. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments is its potent anti-cancer activity against various types of cancer cells. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. One of the main areas of focus is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. Another area of focus is the identification of the exact molecular targets of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine and the development of more specific inhibitors. Additionally, further studies are needed to investigate the potential synergistic effects of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine with other anti-cancer agents.

Synthesis Methods

The synthesis of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine involves the reaction between 4-methoxybenzaldehyde, 4-methylbenzaldehyde, isopropyl alcohol, and urea. The reaction is carried out under reflux conditions using a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine.

Scientific Research Applications

2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine exhibits potent anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and colon cancer. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14(2)25-21-22-19(16-7-5-15(3)6-8-16)13-20(23-21)17-9-11-18(24-4)12-10-17/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRISLZEIHDXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

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